(Allyloxycarbonyl)methyltriphenylphosphonium chloride (Allyloxycarbonyl)methyltriphenylphosphonium chloride
Brand Name: Vulcanchem
CAS No.: 100687-15-8
VCID: VC0021885
InChI: InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1
SMILES: C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Molecular Formula: C23H22ClO2P
Molecular Weight: 396.851

(Allyloxycarbonyl)methyltriphenylphosphonium chloride

CAS No.: 100687-15-8

Cat. No.: VC0021885

Molecular Formula: C23H22ClO2P

Molecular Weight: 396.851

* For research use only. Not for human or veterinary use.

(Allyloxycarbonyl)methyltriphenylphosphonium chloride - 100687-15-8

Specification

CAS No. 100687-15-8
Molecular Formula C23H22ClO2P
Molecular Weight 396.851
IUPAC Name (2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;chloride
Standard InChI InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1
Standard InChI Key WHJJJHBEYSCBFB-UHFFFAOYSA-M
SMILES C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Introduction

Physical and Chemical Properties

The physical and chemical characteristics of (Allyloxycarbonyl)methyltriphenylphosphonium chloride define its behavior in various chemical environments and applications. Table 2.1 presents the key physicochemical properties of this compound.

Table 2.1: Physical and Chemical Properties of (Allyloxycarbonyl)methyltriphenylphosphonium chloride

PropertyValue
CAS Number100687-15-8
Molecular FormulaC23H22ClO2P
Molecular Weight396.84600 g/mol
Melting Point135-137°C
Physical StateWhite crystalline solid
MDL numberMFCD08063243
Synonyms(Carboxymethyl)triphenylphosphoniumchloride,allyl ester (7CI); Phosphonium,[2-oxo-2-(2-propen-1-yloxy)ethyl]triphenyl-,chloride (1:1)

Structurally, (Allyloxycarbonyl)methyltriphenylphosphonium chloride features a central phosphorus atom bonded to three phenyl rings and a methylene group that connects to the allyloxycarbonyl functionality. The allyloxycarbonyl group consists of an allyl moiety (CH2=CH-CH2-) linked to a carbonyl group (-CO-), which is further connected to an oxygen that bridges to the methylene unit attached to the phosphorus atom.

Like other phosphonium salts, this compound typically exhibits good solubility in polar solvents such as water, dichloromethane, and chloroform, while being insoluble in non-polar solvents like toluene and benzene . The presence of the lipophilic triphenylphosphonium moiety alongside the more polar carboxyl group and ionic character creates interesting solubility properties that can be advantageous in phase-transfer applications.

Structural Characteristics

Molecular Structure

The molecular architecture of (Allyloxycarbonyl)methyltriphenylphosphonium chloride is defined by its quaternary phosphonium center, where the phosphorus atom adopts a tetrahedral geometry. The three phenyl groups occupy three of the four coordination positions around the phosphorus, while the fourth position is occupied by the methylene group linked to the allyloxycarbonyl functionality.

The key structural elements include:

  • The triphenylphosphonium core, which constitutes the cationic portion of the salt and serves as the reactive center for ylide formation.

  • The methylene linker connecting the phosphorus to the carbonyl group, which plays a crucial role in determining the reactivity patterns of the resulting ylide.

  • The allyloxycarbonyl group, featuring an allyl unit connected to a carbonyl functionality, which provides opportunities for further transformations through deprotection reactions.

  • The chloride counterion, which balances the positive charge on the phosphonium center and influences properties such as solubility and crystallinity.

Applications

(Allyloxycarbonyl)methyltriphenylphosphonium chloride finds applications in several areas of synthetic chemistry, leveraging both its phosphonium salt nature and the specific functionality introduced by the allyloxycarbonyl group.

Wittig and Related Olefination Reactions

Comparative Analysis with Similar Phosphonium Compounds

To better understand the distinctive features of (Allyloxycarbonyl)methyltriphenylphosphonium chloride, it is instructive to compare it with structurally related phosphonium compounds.

Structural Comparisons

Table 6.1 presents a comparative analysis of (Allyloxycarbonyl)methyltriphenylphosphonium chloride with several structurally related phosphonium salts:

Table 6.1: Comparison of (Allyloxycarbonyl)methyltriphenylphosphonium chloride with Related Phosphonium Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
(Allyloxycarbonyl)methyltriphenylphosphonium chloride100687-15-8C23H22ClO2P396.85Contains allyloxycarbonyl group with carbonyl functionality
Allyloxymethyltriphenylphosphonium chloride25361-62-0C22H22ClOP368.84Similar but lacks the carbonyl group between phosphorus and allyloxy group
Methyltriphenylphosphonium chloride1031-15-8C19H18ClP312.77Simplest variant with only a methyl group attached to phosphorus
Methyltriphenylphosphonium bromide1779-49-3C19H18BrP357.22Same as above but with bromide counterion
2-Methylallyl triphenylphosphonium chloride4303-59-7C22H22ClP352.84Contains 2-methylallyl group directly attached to phosphorus

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